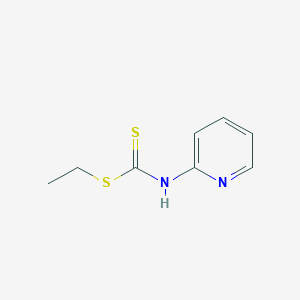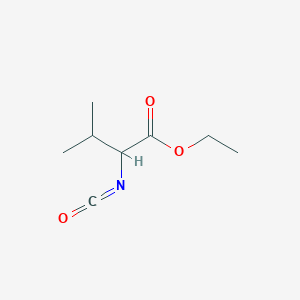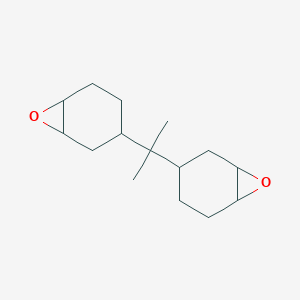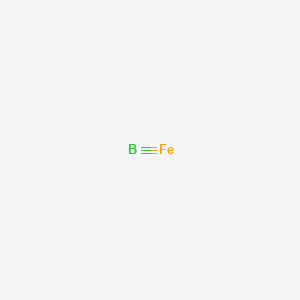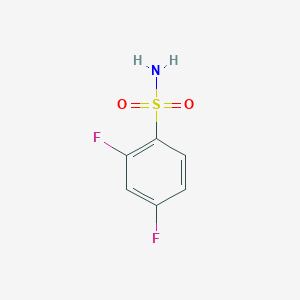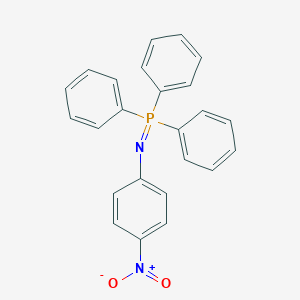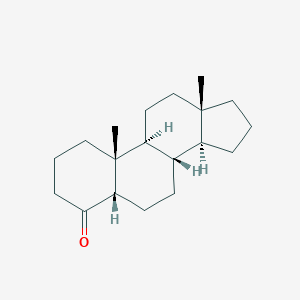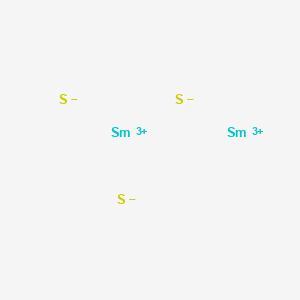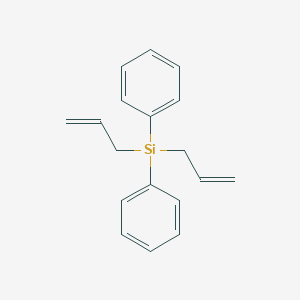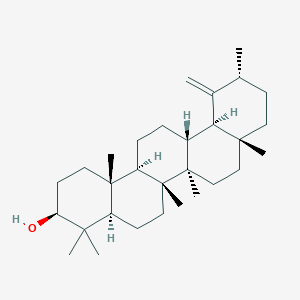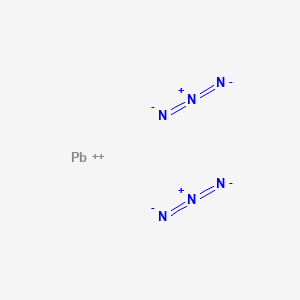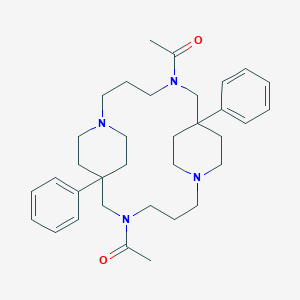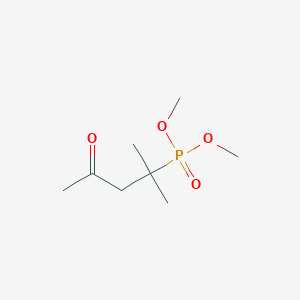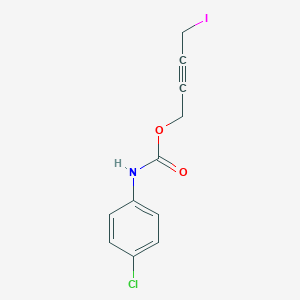
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as 'ICL compound' and is known for its unique chemical properties that make it suitable for use in diverse scientific studies. In
科学的研究の応用
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate has been extensively studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of cancer research. Studies have shown that ICL compound has potent anticancer properties and can induce apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
ICL compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy. Studies have shown that this compound can modulate the activity of GABA-A receptors, which play a crucial role in the regulation of neuronal excitability. This suggests that ICL compound could be used as a novel therapeutic agent for the treatment of epilepsy.
作用機序
The mechanism of action of 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate is not fully understood. However, studies have suggested that this compound exerts its effects by modulating the activity of various receptors in the body. For instance, ICL compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This suggests that the compound could be used as a potential therapeutic agent for the treatment of neurological disorders.
生化学的および生理学的効果
Studies have shown that 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate has various biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis in cancer cells, which suggests that it has potent anticancer properties. Additionally, ICL compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This suggests that the compound could be used as a potential therapeutic agent for the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate in lab experiments is its unique chemical properties. This compound has a high degree of selectivity and potency, which makes it suitable for use in various scientific studies. Additionally, ICL compound is relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, one of the limitations of using ICL compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which could limit its use in some scientific studies.
将来の方向性
There are several future directions for the study of 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate. One of the primary directions is the development of new cancer therapies based on the compound's potent anticancer properties. Additionally, further studies could be conducted to explore the potential use of ICL compound in the treatment of neurological disorders such as epilepsy.
Another future direction for the study of ICL compound is the development of new synthetic methods for the compound. This could involve the use of new reaction conditions or the modification of existing synthesis methods to improve the yield and purity of the compound.
Conclusion:
In conclusion, 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound's unique chemical properties make it suitable for use in diverse scientific studies, including cancer research and the treatment of neurological disorders. While there are some limitations associated with the use of ICL compound in lab experiments, its potential benefits make it a promising candidate for further study and development.
合成法
The synthesis of 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate involves the reaction of 4-chlorophenyl isocyanate with 4-iodobut-2-yn-1-ol in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
特性
CAS番号 |
14225-20-8 |
|---|---|
製品名 |
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate |
分子式 |
C11H9ClINO2 |
分子量 |
349.55 g/mol |
IUPAC名 |
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H9ClINO2/c12-9-3-5-10(6-4-9)14-11(15)16-8-2-1-7-13/h3-6H,7-8H2,(H,14,15) |
InChIキー |
YDTDURWHACXQHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)OCC#CCI)Cl |
正規SMILES |
C1=CC(=CC=C1NC(=O)OCC#CCI)Cl |
その他のCAS番号 |
14225-20-8 |
同義語 |
N-(p-Chlorophenyl)carbamic acid 4-iodo-2-butynyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)
